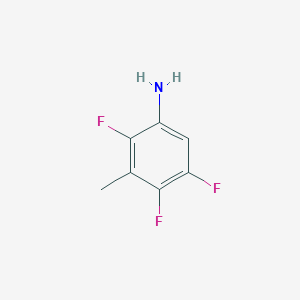

2,4,5-Trifluoro-3-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,5-Trifluoro-3-methylaniline (C₇H₇F₃N) is a fluorinated aromatic amine featuring three fluorine atoms at positions 2, 4, and 5, and a methyl group at position 2. Fluorinated anilines are critical intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing effects and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrphostin AG 490 is synthesized from benzylidine malononitrile. The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions. The compound is typically supplied as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments .

Industrial Production Methods

While specific industrial production methods for Tyrphostin AG 490 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The compound is then purified and lyophilized to ensure stability and potency during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 490 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Tyrphostin AG 490, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

Tyrphostin AG 490 has a wide range of applications in scientific research:

Chemistry: It is used to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.

Biology: The compound is employed to investigate cell signaling pathways, particularly those involving Jak2 and Jak3 kinases.

Medicine: Tyrphostin AG 490 is used in cancer research to inhibit the proliferation of cancer cells and to study the mechanisms of drug resistance.

Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates

Mechanism of Action

Tyrphostin AG 490 exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Jak2 and Jak3. This inhibition blocks the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3), thereby disrupting cell signaling pathways involved in cell proliferation and survival. The compound also selectively inhibits the epidermal growth factor receptor (EGFR) and ErbB2 receptor tyrosine kinases .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of 2,4,5-Trifluoro-3-methylaniline with related compounds:

*Calculated based on analogous compounds.

Electronic and Steric Effects

- Fluorine vs. Methyl Substitution : Fluorine atoms enhance electron-withdrawing effects, increasing acidity of the amine group compared to methyl-substituted analogs like 3,4,5-Trimethylaniline . Methyl groups, however, contribute to steric hindrance and hydrophobicity .

- Trifluoromethyl Group : 3-(Trifluoromethyl)aniline (CF₃ group) exhibits stronger electron withdrawal than fluorine or methyl, altering reactivity in electrophilic substitution reactions .

- Methoxy vs. Methyl : 2,4,5-Trifluoro-3-methoxybenzenamine (methoxy group) introduces hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in this compound .

Crystallographic and Physical Properties

- 2,4,6-Trifluoroaniline (structurally similar isomer) forms crystals with non-crystallographic mirror symmetry, suggesting ordered packing despite fluorine's electronegativity .

- 3-Fluoro-4-methylaniline has a lower molecular weight (125.14) and melting point (81–84°C for analogs like 3-Fluoro-4-methoxyaniline) , while trifluoromethylated analogs like 3-(Trifluoromethyl)aniline are liquids at room temperature .

Research Findings and Trends

- Synthetic Challenges : Fluorinated anilines often require regioselective fluorination or protection/deprotection strategies to avoid side reactions .

- Thermal Stability : Methyl groups improve thermal stability compared to methoxy analogs, as seen in 3-Fluoro-4-methylaniline vs. 3-Fluoro-4-methoxyaniline .

- Toxicity : 3-(Trifluoromethyl)aniline has documented safety risks (e.g., acute toxicity), necessitating careful handling , whereas methylated analogs may pose fewer hazards.

Q & A

Q. Basic: What are the recommended synthetic routes for 2,4,5-Trifluoro-3-methylaniline, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution or catalytic reduction of nitro precursors. For example, nitration of 3-methyl-2,4,5-trifluorobenzene followed by hydrogenation using palladium on carbon (Pd/C) under H₂ can yield the target amine . Purity optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) is recommended to verify purity >98% .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Resolves fluorine environments; expect distinct signals for para/meta fluorines (δ = -140 to -160 ppm) .

- ¹H NMR : Methyl protons appear as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns dependent on fluorine coupling .

- MS (EI) : Look for molecular ion [M]⁺ at m/z 183 and fragments like [M–NH₂]⁺ (m/z 166) .

- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and confirms regiochemistry .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and goggles (amine groups can cause skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (if unavailable for the exact compound) can be approximated using structurally similar anilines .

- Spill Management : Neutralize with dilute HCl, absorb with inert material (vermiculite), and dispose as hazardous waste .

Q. Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites influenced by fluorine substituents .

- HOMO-LUMO gaps : Predict reactivity in photochemical applications (e.g., ΔE ≈ 4-5 eV for trifluorinated aromatics) .

- Solvent effects : Use polarizable continuum models (PCM) to simulate acetonitrile/water environments .

Q. Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Contradictions often arise from:

- Substituent effects : Steric hindrance from the methyl group may reduce reaction rates; optimize catalyst loading (e.g., 10% Pd/C vs. 5%) .

- Byproduct formation : Monitor intermediates via TLC and GC-MS to identify side reactions (e.g., over-reduction or dehalogenation) .

- Reproducibility : Standardize solvents (anhydrous vs. technical grade) and reaction scales (micro vs. bulk) .

Q. Advanced: What mechanistic insights guide the derivatization of this compound for bioactivity studies?

Methodological Answer:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base; monitor via ¹H NMR for NH₂ proton disappearance .

- Suzuki coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids to introduce biaryl motifs; fluorine substituents may direct cross-coupling regioselectivity .

- Kinetic studies : Employ stopped-flow UV-Vis to track reaction rates under varying pH (4–9) .

Q. Advanced: How does the substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

The trifluoromethyl and methyl groups create a steric and electronic environment that directs EAS:

- Meta directors : Fluorine atoms deactivate the ring and direct incoming electrophiles to the least hindered position (C-6 if C-3 is methyl-substituted) .

- Activation energy : DFT calculations show higher activation barriers for ortho substitution due to steric clash between methyl and electrophile .

- Experimental validation : Bromination (Br₂/FeBr₃) yields predominantly mono-substituted products at C-6; characterize regiochemistry via NOESY .

Q. Advanced: What strategies identify degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products; monitor [M+H]⁺ ions and fragment patterns .

- Radical trapping : Add TEMPO to quench hydroxyl radicals during H₂O₂ exposure; compare chromatograms to identify radical-mediated pathways .

- Isotope labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in hydroxylated byproducts .

Q. Advanced: How to assess regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT-guided design : Calculate transition-state energies for possible coupling sites (C-2 vs. C-5) using M06-2X/def2-TZVP .

- Competition experiments : React with equimolar aryl boronic acids and analyze product ratios via ¹⁹F NMR .

- X-ray crystallography : Resolve crystal structures of Pd intermediates to identify steric/electronic preferences .

Properties

CAS No. |

119916-26-6 |

|---|---|

Molecular Formula |

C7H6F3N |

Molecular Weight |

161.12 g/mol |

IUPAC Name |

2,4,5-trifluoro-3-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |

InChI Key |

IQAXTTBBFAQERT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

Synonyms |

Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.